1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one
Description
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one is a halogenated aryl ketone characterized by a propan-1-one backbone attached to a substituted phenyl ring. The phenyl ring features a bromomethyl (-CH2Br) group at the para (4th) position and a mercapto (-SH) group at the ortho (2nd) position. Potential applications may include roles in pharmaceuticals or agrochemicals, given the bioactivity of thiol- and halogen-containing compounds .
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)8-4-3-7(6-11)5-10(8)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
LOZNAMKGNMOXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)CBr)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by further functionalization. One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate can then be subjected to further reactions to introduce the mercapto and propanone groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation.
Electrophilic Substitution: Bromine or nitric acid can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides.
Scientific Research Applications
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its reactivity with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The mercapto group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related aryl ketones, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Group Comparison
Key Findings:
Halogen and Substituent Position Effects :
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to chlorine, making bromomethyl derivatives more reactive in substitution reactions .
- Position of Substituents: The 4-bromomethyl/2-mercapto arrangement in the target compound contrasts with the 3-chloromethyl/2-mercapto analog . Steric and electronic effects differ significantly; para-substituted bromomethyl groups may facilitate regioselective reactions compared to meta-substituted analogs.
Physicochemical Properties: Boiling Point: The chloromethyl analog (353.9°C predicted) suggests that bromine’s higher molecular weight may increase the target compound’s boiling point . Acidity: The thiol group’s pKa (~5.47 predicted) is comparable to phenolic -OH groups (e.g., in dihydroxyphenyl derivatives), but thiols are more nucleophilic . Density: Predicted density for the chloromethyl analog is 1.06 g/cm³, slightly lower than typical brominated compounds (~1.3–1.5 g/cm³) due to bromine’s higher atomic mass .
Biological Activity: Antifungal Potential: Dihydroxyphenylpropanones exhibit antifungal activity against Botrytis cinerea and Fusarium spp., suggesting that electron-withdrawing groups (e.g., -Br, -SH) could enhance bioactivity . Neuropharmacology: 4-Bromomethcathinone (4-BMC) acts as a stimulant, highlighting the role of halogenation in modulating receptor binding affinity .
Biological Activity
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound characterized by its unique structural features, including a bromomethyl group and a mercapto group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11BrOS
- Molecular Weight : 259.16 g/mol
- CAS Number : 1803748-66-4
The presence of both the bromomethyl and mercapto groups enhances the reactivity of this compound, allowing it to participate in various chemical reactions that may influence biological systems.
Mechanisms of Biological Activity
The biological activity of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one is primarily attributed to its ability to interact with biological molecules through its functional groups:
- Mercapto Group : The thiol (-SH) group can form disulfide bonds, which are critical for the structure and function of proteins. This interaction may modulate enzyme activity and affect cellular processes.
- Bromomethyl Group : This group acts as an electrophile, facilitating nucleophilic attacks by biological molecules, potentially leading to significant biochemical effects.
Antimicrobial Activity
Research indicates that 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one exhibits antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against common pathogens using the agar disc-diffusion method. The results are summarized in the following table:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Proteus mirabilis | 10 | 100 µg/mL |
The compound demonstrated significant activity against Staphylococcus aureus, indicating potential as an antibacterial agent.
Anticancer Properties
In addition to its antimicrobial effects, there is emerging evidence suggesting that 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one may possess anticancer properties.
Research Findings
A study investigated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
These findings suggest that the compound could inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
